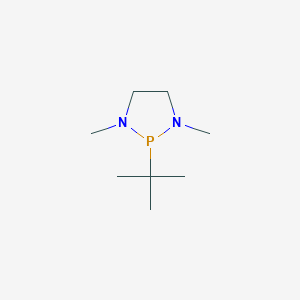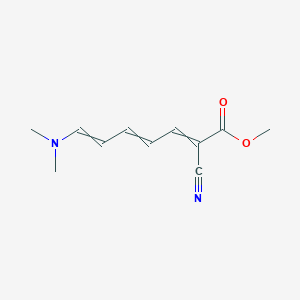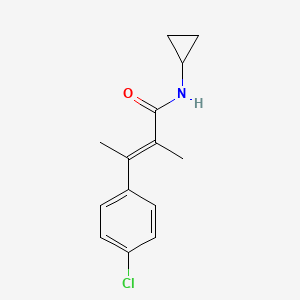
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is an organophosphorus compound that features a phosphorus atom bonded to two nitrogen atoms in a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of tert-butylamine with a phosphorus trichloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the desired diazaphospholidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.
化学反应分析
Types of Reactions
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrogen atoms under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazaphospholidine derivatives.
科学研究应用
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The nitrogen atoms in the ring can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorine
- 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorane
Uniqueness
2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to its specific ring structure and the presence of both tert-butyl and dimethyl groups. These structural features confer distinct chemical reactivity and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
58978-90-8 |
|---|---|
分子式 |
C8H19N2P |
分子量 |
174.22 g/mol |
IUPAC 名称 |
2-tert-butyl-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2P/c1-8(2,3)11-9(4)6-7-10(11)5/h6-7H2,1-5H3 |
InChI 键 |
XSWUOXKPGZIKTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P1N(CCN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)







![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
